(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene
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Overview
Description
(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene typically involves the reaction of an aryl diazonium salt with an amine. The process can be summarized as follows:
Formation of Aryl Diazonium Salt: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an amine under basic conditions to form the triazene compound.
Industrial Production Methods
Industrial production of triazenes, including this compound, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the triazene can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.
Major Products
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted triazene derivatives
Scientific Research Applications
(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of (1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene involves its interaction with molecular targets through its diazo group. The compound can undergo metabolic activation to release reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1E)-3-methyl-1-(4-methylphenyl)-3-phenyltriaz-1-ene
- (1E)-3-methyl-1-(2-methylphenyl)-3-phenyltriaz-1-ene
- (1E)-3-methyl-1-(3-chlorophenyl)-3-phenyltriaz-1-ene
Uniqueness
(1E)-3-methyl-1-(3-methylphenyl)-3-phenyltriaz-1-ene is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl groups on both the phenyl and triazene moieties can affect the compound’s stability, solubility, and interaction with biological targets, making it distinct from other triazene derivatives.
Properties
IUPAC Name |
N-methyl-N-[(3-methylphenyl)diazenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-12-7-6-8-13(11-12)15-16-17(2)14-9-4-3-5-10-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQUKEYNINDZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NN(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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